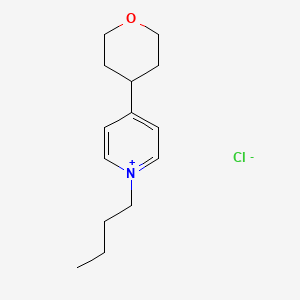

1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride is a quaternary ammonium compound These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride typically involves the quaternization of pyridine derivatives. A common method includes reacting 4-(tetrahydro-pyran-4-yl)-pyridine with butyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the quaternary ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridinium N-oxide derivatives.

Reduction: Reduction reactions can convert the pyridinium ion back to the corresponding pyridine.

Substitution: Nucleophilic substitution reactions can occur at the butyl group or the pyridinium ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide, while substitution reactions can produce a variety of functionalized pyridinium salts.

Scientific Research Applications

Chemistry: Used as a phase-transfer catalyst in organic synthesis.

Biology: Investigated for its antimicrobial properties and potential use in disinfectants.

Medicine: Explored for its role in drug delivery systems due to its ability to interact with biological membranes.

Industry: Utilized in the formulation of ionic liquids and as an additive in electrochemical applications.

Mechanism of Action

The mechanism of action of 1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride involves its interaction with molecular targets such as enzymes or cell membranes. The quaternary ammonium group can disrupt membrane integrity, leading to antimicrobial effects. In drug delivery, the compound can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

1-Butyl-3-methylimidazolium chloride: Another quaternary ammonium compound with similar applications in ionic liquids and catalysis.

Tetra-n-butylammonium chloride: Commonly used as a phase-transfer catalyst and in electrochemical applications.

Uniqueness

1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride is unique due to the presence of the tetrahydropyran ring, which can influence its chemical reactivity and interaction with biological systems. This structural feature may provide advantages in specific applications, such as enhanced solubility or stability.

Biological Activity

1-Butyl-4-(tetrahydro-pyran-4-yl)-pyridinium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological effects, including antibacterial, cytotoxic, and antioxidant properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyridinium core substituted with a butyl group and a tetrahydropyran moiety. The structural characteristics contribute to its solubility and interaction with biological targets.

Antibacterial Activity

Research indicates that compounds with similar structural frameworks can exhibit significant antibacterial properties. For instance, derivatives of pyridinium compounds have been studied for their ability to inhibit various bacterial strains, particularly Gram-positive bacteria.

- Case Study : A study evaluated the antibacterial efficacy of pyridinium derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives, including those structurally related to this compound, demonstrated Minimum Inhibitory Concentrations (MICs) in the low micromolar range, indicating potent antibacterial activity .

Cytotoxic Activity

The cytotoxic effects of this compound were assessed using various cancer cell lines.

- Findings : In vitro studies revealed that the compound exhibited selective cytotoxicity against cancer cells while sparing normal cells. For example, IC50 values were recorded at approximately 75 µM against HCT-116 colorectal cancer cells, suggesting a potential role in cancer therapeutics .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT-116 | 75 | High |

| MCF10A (normal) | >100 | Low |

Antioxidant Activity

The antioxidant capacity of this compound was evaluated through DPPH radical scavenging assays.

- Results : The compound demonstrated significant scavenging activity, comparable to standard antioxidants like BHT, with an EC50 value of approximately 0.074 mM . This suggests potential applications in preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridinium compounds. Modifications to the alkyl chain length and functional groups can significantly influence both potency and selectivity.

Key Modifications

- Alkyl Chain Length : Compounds with two to four carbon atoms in the alkyl chain showed enhanced antibacterial activity compared to longer chains.

- Functional Groups : The presence of hydroxyl or methoxy groups at specific positions on the pyridine ring improved solubility and bioavailability.

Properties

IUPAC Name |

1-butyl-4-(oxan-4-yl)pyridin-1-ium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22NO.ClH/c1-2-3-8-15-9-4-13(5-10-15)14-6-11-16-12-7-14;/h4-5,9-10,14H,2-3,6-8,11-12H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMYYPFNIINBQC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=C(C=C1)C2CCOCC2.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.